

Harnessing ENPP-1-IN-8: A Technical Guide to Interrogating Purinergic Signaling

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Compound of Interest					
Compound Name:	Enpp-1-IN-8				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a critical regulator of purinergic signaling and innate immunity. It details the use of potent small molecule inhibitors, exemplified by compounds structurally and functionally analogous to ENPP-1-IN-8, as indispensable tools for studying these pathways. While specific public data for a compound designated "ENPP-1-IN-8" is not available, this document leverages data from other well-characterized, potent ENPP1 inhibitors to provide a comprehensive framework for research applications.

Introduction: ENPP1 at the Crossroads of Signaling

Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, governs a vast array of physiological processes, from neurotransmission to immune regulation.[1][2] The concentration and balance of these signaling molecules are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.[3][4] Among these, ENPP1 is a unique, type II transmembrane glycoprotein that plays a dual role in modulating extracellular signaling pathways.[1][5]

ENPP1's primary functions include:

 Hydrolysis of ATP: ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][6] The resulting AMP can be







further converted to the immunosuppressive nucleoside adenosine by ecto-5'-nucleotidase (CD73), which then signals through P1 receptors.[2][7]

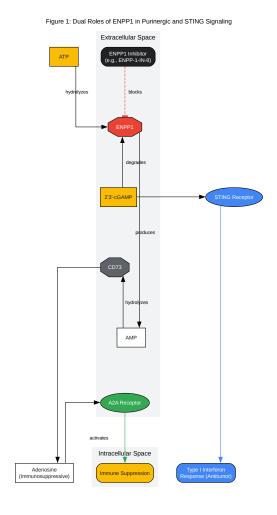
Degradation of 2'3'-cGAMP: ENPP1 is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[8][9][10] By degrading cGAMP, ENPP1 acts as a crucial negative regulator, or innate immune checkpoint, of STING-mediated antiviral and antitumor immunity. [8][9]

This dual functionality places ENPP1 at a critical nexus, capable of tilting the balance between an immunosuppressive tumor microenvironment (via adenosine production) and a proinflammatory, anti-cancer state (by attenuating STING activation).[2][11] Consequently, potent and selective inhibitors of ENPP1 are invaluable chemical tools for dissecting these complex pathways and validating ENPP1 as a therapeutic target.[7][12]

Signaling Pathways Modulated by ENPP1

The strategic position of ENPP1 allows it to influence two major signaling cascades. A potent inhibitor can effectively block both the generation of immunosuppressive adenosine from ATP and the degradation of immunostimulatory cGAMP.





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Figure 1: Dual Roles of ENPP1 in Purinergic and STING Signaling.

Quantitative Data for Potent ENPP1 Inhibitors

The development of ENPP1 inhibitors has yielded several compounds with nanomolar to subnanomolar potency. These molecules serve as excellent reference points for understanding the biochemical activity required to effectively probe ENPP1 function.



Compound Name	Target	Assay Type	Substrate	IC50 / Ki	Reference
Enpp-1-IN-20	ENPP1	Enzymatic	Not Specified	IC50: 0.09 nM	[13]
ENPP1	Cell-based	Not Specified	IC50: 8.8 nM	[13]	
AVA-NP-695	ENPP1	Enzymatic	p-Nph-5'- TMP	IC50: 14 nM	[8]
Compound 18p	ENPP1	Enzymatic	Not Specified	IC50: 25 nM	[14]
Enpp-1-IN-19	ENPP1	Enzymatic	cGAMP	IC50: 68 nM	[15]
SR-8314	ENPP1	Enzymatic	Not Specified	K _i : 79 nM	[7]
Compound 4e	ENPP1	Enzymatic	Not Specified	IC50: 188 nM	[14]
ENPP1	Cell-based	Not Specified	IC50: 732 nM	[14]	

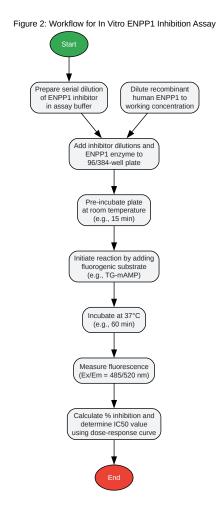
Note: Data is compiled from various sources and assay conditions may differ.

Experimental Protocols for Studying ENPP1 Inhibition

To characterize an ENPP1 inhibitor and understand its biological effects, a series of in vitro and cell-based assays are required. The following sections detail the methodologies for these key experiments.

This protocol describes a high-throughput method to determine the potency (IC₅₀) of an inhibitor against purified recombinant human ENPP1. It is adapted from fluorescence-based and colorimetric assay principles.[16][17]





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Figure 2: Workflow for In Vitro ENPP1 Inhibition Assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[18]
 - Inhibitor Dilutions: Perform a serial dilution of the test inhibitor (e.g., ENPP-1-IN-8) in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.
 - ENPP1 Enzyme: Thaw recombinant human ENPP1 on ice and dilute to the final working concentration (e.g., 100-500 pM) in Assay Buffer immediately before use.[18]



- Substrate: Dilute a fluorogenic substrate like Tokyo Green™-mAMP (TG-mAMP) in Assay Buffer.[16] Alternatively, a colorimetric substrate such as p-nitrophenyl thymidine 5′monophosphate (p-Nph-5′-TMP) can be used.[19][20]
- Assay Procedure (96-well format):
 - Add 20 μL of each inhibitor dilution to the wells of a black, half-volume 96-well plate.
 Include wells for "100% activity" (buffer only) and "no enzyme" controls.
 - Add 20 μL of diluted ENPP1 enzyme solution to all wells except the "no enzyme" control.
 - Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - \circ Initiate the enzymatic reaction by adding 10 μ L of the diluted substrate to all wells.
 - Incubate the plate for 60 minutes at 37°C, protected from light.
 - Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[16] For colorimetric assays, stop the reaction and measure absorbance at 405 nm.[19]

Data Analysis:

- Subtract the background fluorescence ("no enzyme" control) from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

This protocol measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells and subsequently assesses the impact on STING pathway activation.[8]



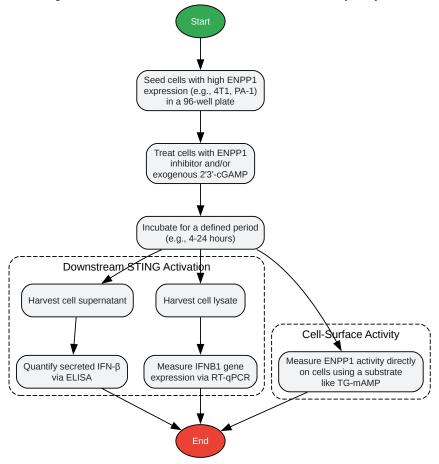


Figure 3: Workflow for Cell-Based ENPP1 and STING Pathway Analysis

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